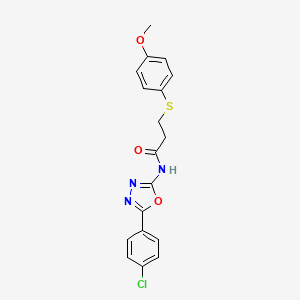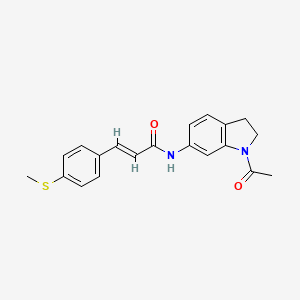![molecular formula C20H14Cl2N4O B2843151 1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide CAS No. 1171758-05-6](/img/structure/B2843151.png)
1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide is a complex organic compound that features a unique combination of isoquinoline, pyrazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives .
Scientific Research Applications
1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Mechanism of Action
The mechanism of action of 1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-3-yl}isoquinoline-3-carboxamide
- 1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}isoquinoline-3-carboxamide
- 1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-6-yl}isoquinoline-3-carboxamide
Uniqueness
The uniqueness of 1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-chloro-N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O/c21-16-8-4-2-6-14(16)12-26-18(9-10-23-26)25-20(27)17-11-13-5-1-3-7-15(13)19(22)24-17/h1-11H,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGCJGJMUDBAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=CC=NN3CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2843070.png)
![5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2843071.png)

![5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2843076.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2843077.png)
![3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2843080.png)
![2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2843081.png)

![8-[(2-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2843085.png)
![3-benzyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-pentylacetamide](/img/structure/B2843088.png)
![N-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2843089.png)
![2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol](/img/structure/B2843090.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide](/img/structure/B2843091.png)
